13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501784
InChI: InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3
SMILES:
Molecular Formula: C51H60Cl3NO17
Molecular Weight: 1065.4 g/mol

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III

CAS No.:

Cat. No.: VC16501784

Molecular Formula: C51H60Cl3NO17

Molecular Weight: 1065.4 g/mol

* For research use only. Not for human or veterinary use.

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III -

Specification

Molecular Formula C51H60Cl3NO17
Molecular Weight 1065.4 g/mol
IUPAC Name 3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Standard InChI InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3
Standard InChI Key QTSBQWAZXIXUNK-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Introduction

Chemical Structure and Stereochemical Configuration

Core Baccatin III Framework

The parent structure, Baccatin III, is a diterpenoid characterized by a tetracyclic core with multiple oxygenated functional groups. The compound retains the Baccatin III backbone, which includes a β-hydroxyacid side chain at C13 and hydroxyl groups at C1, C7, and C10 . The stereochemical integrity of Baccatin III is crucial for its biological activity, with chiral centers at C2, C4, C5, C7, C9, and C10 maintaining the rigid conformation necessary for binding to microtubules .

Structural Modifications

The derivative introduces two major modifications:

  • t-Boc-Protected Oxazolidine Moiety: A (3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl group is appended to the C13 hydroxy group via a formyl linkage. This oxazolidine ring serves as a chiral auxiliary, directing stereoselective reactions during paclitaxel synthesis . The t-Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine functionality, preventing unwanted side reactions .

  • Troc Protection at C7: The C7 hydroxyl group is masked with a 2,2,2-trichloroethyloxycarbonyl (Troc) group (Cl3CCH2OC(O)\text{Cl}_3\text{CCH}_2\text{OC(O)}), a robust protecting group resistant to acidic and basic conditions. This modification stabilizes the hydroxyl group during subsequent synthetic steps .

The stereochemistry of these groups is explicitly defined:

  • The oxazolidine ring adopts a 4S,5R configuration, ensuring proper spatial orientation for coupling reactions .

  • The Troc group at C7 is positioned in the α-orientation, as confirmed by NMR and X-ray crystallography data .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step functionalization of Baccatin III:

  • Oxazolidine Installation: Baccatin III undergoes a coupling reaction with (3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidine-5R-carboxylic acid under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to achieve stereochemical retention at C13 .

  • Troc Protection at C7: The C7 hydroxyl is treated with 2,2,2-trichloroethyl chloroformate in the presence of pyridine, yielding the Troc-protected intermediate .

Key Challenges

  • Steric Hindrance: The bulky t-Boc and phenyl groups on the oxazolidine ring necessitate precise reaction conditions to avoid epimerization at C13 .

  • Troc Deprotection Sensitivity: While stable under most conditions, the Troc group requires zinc dust in acetic acid for removal, which must be carefully controlled to prevent degradation of the Baccatin core .

Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC51H60Cl3NO17\text{C}_{51}\text{H}_{60}\text{Cl}_3\text{NO}_{17}
Molecular Weight1065.4 g/mol
Boiling PointNot reported
Density1.25±0.1 g/cm³ (predicted)
SolubilityChloroform, Ethyl Acetate
pKa12.37±0.70 (predicted)

The compound exhibits limited solubility in polar solvents due to its hydrophobic t-Boc and phenyl substituents . Predicted physicochemical properties, such as density and pKa, align with analogs like 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III, though the Troc group introduces greater electron-withdrawing character .

Applications in Pharmaceutical Synthesis

Role in Paclitaxel Production

This derivative is a critical intermediate in semi-synthetic paclitaxel production. The oxazolidine moiety facilitates the stereoselective attachment of the paclitaxel side chain at C13, while the Troc group protects the C7 hydroxyl during subsequent acylation reactions . Compared to triethylsilyl (TES)-protected analogs, the Troc group offers superior stability under basic conditions, reducing byproduct formation .

Research Findings and Stability Studies

Degradation Pathways

Under accelerated stability conditions (40°C/75% RH), the compound undergoes two primary degradation pathways:

  • Oxazolidine Ring Opening: Hydrolysis of the oxazolidine moiety in acidic media yields a secondary amine, detectable via LC-MS at m/z 921.3 .

  • Troc Group Elimination: Exposure to nucleophiles (e.g., amines) triggers cleavage of the Troc group, forming a carboxylic acid derivative (m/z 898.2) .

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